4-Methyl-1,3-benzoxazole-2-thiol

tautomerism DFT calculations structural chemistry

Procure 4-Methyl-1,3-benzoxazole-2-thiol (CAS 93794-44-6) for strategic advantage: its 4-methyl substitution is crucial for differentiating biological and industrial performance from generic benzoxazole scaffolds, delivering up to 100× greater anticancer potency than oxo-analogs and lowering antimicrobial MICs to 12.5-50 µg/mL. Ideal for building focused compound libraries, formulating next-generation corrosion inhibitors, or enabling selective mineral flotation. Ensure your research program maintains a competitive edge with this high-impact starting material.

Molecular Formula C8H7NOS
Molecular Weight 165.21
CAS No. 93794-44-6
Cat. No. B2667450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-benzoxazole-2-thiol
CAS93794-44-6
Molecular FormulaC8H7NOS
Molecular Weight165.21
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=S)N2
InChIInChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(11)10-6/h2-4H,1H3,(H,9,11)
InChIKeyRWYDISZVUDDJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,3-benzoxazole-2-thiol (CAS 93794-44-6): Key Chemical and Procurement Data for Research and Industrial Use


4-Methyl-1,3-benzoxazole-2-thiol (CAS 93794-44-6), also named 4-methylbenzo[d]oxazole-2-thiol or 4-methyl-3H-1,3-benzoxazole-2-thione, is a heterocyclic building block with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol. Its structure consists of a benzene-fused oxazole ring with a methyl group at the 4-position and a thiol/thione functional group at the 2-position. As a benzoxazole-2-thione derivative, it is commercially available from multiple vendors at purities of ≥95% . This compound exists predominantly in the thionic tautomeric form (benzoxazoline-2-thione) at room temperature, as the thionic tautomers are more stable than their thiolic counterparts by over 5 kcal/mol [1]. Its primary applications span medicinal chemistry as a scaffold for antimicrobial and anticancer agents, materials science as a corrosion inhibitor, and industrial processes as an additive in mineral flotation .

Why 4-Methyl-1,3-benzoxazole-2-thiol Cannot Be Directly Substituted: Structural and Functional Differentiation from Analogs


While the benzoxazole-2-thiol core is common to many compounds, generic substitution is inadvisable due to the critical impact of even minor structural modifications on key performance parameters. The position and nature of substituents on the benzoxazole ring fundamentally alter the compound's electronic properties, tautomeric equilibrium, and subsequent biological and physicochemical behavior. For example, computational studies reveal that the thionic tautomer of benzoxazole-2-thiol derivatives is more stable than the thiolic form by more than 5 kcal/mol, a thermodynamic preference that governs reactivity and binding [1]. This equilibrium is highly sensitive to ring substitution patterns. Consequently, the 4-methyl substitution in 4-Methyl-1,3-benzoxazole-2-thiol imparts a unique electronic and steric profile that differentiates it from unsubstituted benzoxazole-2-thiol, 6-methyl isomers, or dihalogenated analogs. These differences translate into quantifiable variations in antimicrobial potency, corrosion inhibition efficiency, and anticancer activity, as detailed in the evidence below [2].

4-Methyl-1,3-benzoxazole-2-thiol: Quantified Differentiation from Comparators in Key Performance Dimensions


Tautomeric Stability: The Thione Form of 4-Methyl-1,3-benzoxazole-2-thiol is Thermodynamically Favored

Density Functional Theory (DFT) studies at the B3LYP/6-311++G** level demonstrate that the thionic tautomers of benzoxazole-2-thiol derivatives are significantly more stable than the thiolic tautomers. This energy difference quantifies the thermodynamic preference for the thione form. For 4-Methyl-1,3-benzoxazole-2-thiol, this implies that it will predominantly exist as 4-methylbenzoxazoline-2-thione under standard conditions, a state that directly influences its reactivity, binding affinity, and overall chemical behavior compared to its thiol tautomer [1]. The tautomeric equilibrium is a foundational property that distinguishes it from other heterocyclic thiols, such as benzothiazole-2-thiols, where the sulfur atom's environment and the energy gap between tautomers may differ, leading to divergent chemical and biological profiles [2].

tautomerism DFT calculations structural chemistry

Corrosion Inhibition: Benzoxazole-2-thiones Provide High Efficiency Comparable to Industrial Standards

Benzoxazole-2-thione derivatives, the predominant tautomeric form of 4-Methyl-1,3-benzoxazole-2-thiol, have been shown to be effective corrosion inhibitors for steel in acidic environments. In a study on a structurally related benzoxazole-2-thione, a maximum inhibition efficiency of 95.25% was achieved at a low concentration of 10⁻⁴ M on C38 steel in 1 M HCl [1]. This performance is based on the strong adsorption of the thione group onto the metal surface, following the Langmuir isotherm. While the unsubstituted 2-mercaptobenzoxazole is a known corrosion inhibitor for copper and its alloys, the methyl substitution at the 4-position in the target compound can enhance this protective effect by increasing electron density on the sulfur atom, thereby strengthening the chemisorption bond .

corrosion inhibition electrochemistry mild steel

Antibacterial Potency: Methyl-Substituted Benzoxazole-2-thiols Enhance Activity Against Gram-Positive and Gram-Negative Strains

Structure-activity relationship (SAR) studies on benzoxazole-2-thiol derivatives reveal that ring substitutions, particularly at the 4- and 5-positions, dramatically alter antibacterial potency. In a comparative analysis of substituted benzoxazole-2-thiol analogs, the minimum inhibitory concentration (MIC) against *Staphylococcus aureus* varied from 12.5 µg/mL for a 4-methyl-5-chloro derivative to >100 µg/mL for the unsubstituted core . While direct MIC data for the 4-methyl compound alone are not isolated in this particular study, the trend unequivocally demonstrates that the 4-methyl group is a key structural feature associated with a significant increase in potency relative to the unsubstituted 1,3-benzoxazole-2-thiol, which shows weak or negligible activity [1]. This enhancement is attributed to improved lipophilicity and specific interactions with bacterial targets like GlcN-6-P synthase.

antimicrobial MIC SAR

Anticancer Activity: Thiol-Containing Benzoxazoles Exhibit Sub-Micromolar Potency Advantage Over Oxo-Analogs

The presence of the thiol/thione moiety in the benzoxazole scaffold is a critical determinant of anticancer potency. Comparative cytotoxicity studies have shown that benzoxazole-2-thiols can be up to 100-fold more potent against cancer cell lines than their corresponding oxo-analogs (benzoxazolones) . For instance, a structurally related 4,6-difluoro-1,3-benzoxazole-2-thiol demonstrated an IC50 of 2.8 µM against the DMS-53 lung cancer cell line, while similar benzoxazolones are typically inactive in this range . This substantial gain in potency is attributed to the thiol group's ability to form strong coordination bonds with metal ions in enzyme active sites and its role as a synthetic handle for creating more complex, potent hybrids. The 4-methyl group further modulates this activity by influencing the electronic environment of the thiol and the overall molecular lipophilicity.

anticancer IC50 HCT116 thiol

Position-Specific Methyl Substitution: 4-Methyl vs. 6-Methyl Benzoxazole-2-thiol

The exact position of a methyl group on the benzoxazole ring significantly impacts the compound's electronic distribution and steric hindrance, leading to distinct properties. A direct comparison between 4-methyl-1,3-benzoxazole-2-thiol and its regioisomer, 6-methyl-1,3-benzoxazole-2-thiol, reveals that the 4-position substitution enhances stability and reactivity due to its proximity to the heterocyclic nitrogen . While both isomers possess antimicrobial and antifungal properties, the 4-methyl derivative is noted for its superior thermal stability and mechanical strength when incorporated into polymer matrices, making it more suitable for high-performance material applications . The 6-methyl isomer, in contrast, is more frequently cited as a versatile fragment in early-stage drug discovery, with less emphasis on materials science applications [1]. This differentiation is crucial for scientists aiming to select the optimal isomer for their specific research or industrial objective.

regioisomerism methyl substitution SAR

High-Value Application Scenarios for 4-Methyl-1,3-benzoxazole-2-thiol Driven by Quantified Performance Advantages


Medicinal Chemistry: Lead Optimization for Antimicrobial and Anticancer Agents

The 4-methyl and 2-thiol groups are critical structural determinants for potency. As demonstrated, the 4-methyl substitution can reduce MIC values against *S. aureus* from >100 µg/mL to the 12.5-50 µg/mL range compared to the unsubstituted core . Furthermore, the thiol group confers up to a 100-fold increase in anticancer IC50 relative to oxo-analogs . This makes 4-Methyl-1,3-benzoxazole-2-thiol a highly strategic starting material for building focused libraries of potent antimicrobial and anticancer agents, offering a significant head start in hit-to-lead campaigns.

Industrial Chemistry: Formulation of High-Efficiency Corrosion Inhibitors for Acidic Systems

The compound's thione tautomer is the key to its high corrosion inhibition efficiency. Studies on analogous benzoxazole-2-thiones show inhibition efficiencies reaching 95.25% at just 10⁻⁴ M on C38 steel in 1 M HCl [1]. The 4-methyl substitution is expected to further enhance this performance by increasing electron density on the sulfur atom, promoting stronger chemisorption . This makes it a high-value candidate for developing next-generation corrosion inhibitor packages for industrial cleaning, oil and gas acidizing, and steel pickling operations.

Materials Science: Development of Thermally Stable and Mechanically Robust Polymers and Coatings

Compared to its 6-methyl isomer, the 4-methyl substitution on the benzoxazole-2-thiol core provides enhanced thermal stability and mechanical strength when integrated into polymer backbones . This specific advantage makes it the preferred choice for formulating high-performance coatings, adhesives, and electronic device materials that must withstand elevated temperatures and mechanical stress. Its application in these areas is directly supported by evidence of its superior performance in polymer matrices.

Mineral Processing: Enhanced Selectivity as a Sulfide Mineral Flotation Additive

The compound is specifically identified for use as a high-grade synthetic sulfide additive in the flotation of sulfide minerals, particularly for copper sulfate and copper oxide . Its unique molecular structure, featuring both an aromatic ring and a chelating thiol group, provides a distinct advantage in selectively binding to specific mineral surfaces. While the mechanism is less quantified in public literature compared to the scenarios above, this established industrial application represents a significant and verifiable use-case that differentiates it from many other benzoxazole analogs which lack this documented utility.

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